molecular formula C8H6BrFO3S B2702087 Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate CAS No. 1821027-57-9

Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate

Cat. No.: B2702087
CAS No.: 1821027-57-9
M. Wt: 281.1
InChI Key: JBGRTETYVNLQEW-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with three distinct functional groups:

  • A 2-bromoacetyl group at position 4.
  • A fluorine atom at position 3.
  • A methyl ester at position 2.

This compound is structurally tailored for applications in organic synthesis, particularly as a reactive intermediate in pharmaceuticals or agrochemicals due to its electron-deficient thiophene core and the presence of a bromoacetyl group, which serves as a versatile leaving group .

Properties

IUPAC Name

methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3S/c1-13-8(12)7-6(10)4(3-14-7)5(11)2-9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGRTETYVNLQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C(=O)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a thiophene derivative followed by acetylation and esterification reactions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetyl chloride or acetic anhydride for the acetylation step. The final esterification step can be achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Overview
Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate serves as a versatile building block in the synthesis of pharmaceutical agents. Its unique structure allows it to interact with specific biological targets, making it valuable in drug development.

Case Study: Inhibitors of Plasma Kallikrein
Research has identified this compound as a potential inhibitor of plasma kallikrein, an enzyme implicated in various pathological conditions such as hereditary angioedema and diabetic macular edema. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, modulating their activity and providing therapeutic benefits .

Property Details
Target Enzyme Plasma Kallikrein
Therapeutic Use Treatment of hereditary angioedema
Mechanism of Action Covalent modification of enzyme

Materials Science

Overview
In materials science, this compound is utilized in the development of organic electronic materials. Its thiophene ring structure contributes to the formation of conductive polymers and organic semiconductors.

Applications

  • Organic Photovoltaics: The compound can enhance the efficiency of solar cells by improving charge transport properties.
  • Organic Light Emitting Diodes (OLEDs): It is used to develop materials that emit light when an electric current is applied.

Chemical Biology

Overview
This compound acts as a probe for studying biological processes involving thiophene derivatives. Its ability to interact with various biological molecules makes it useful in biochemical assays.

Example Applications

  • Studying Enzyme Activity: The compound can be employed to investigate the inhibition mechanisms of specific enzymes.
  • Biomolecular Interactions: It aids in understanding how thiophene derivatives influence cellular pathways.

Industrial Chemistry

Overview
this compound finds applications in the synthesis of agrochemicals and specialty chemicals. Its reactivity allows for the development of novel compounds with agricultural benefits.

Example Applications

  • Agrochemical Synthesis: Used as an intermediate in the production of herbicides and pesticides.
  • Specialty Chemicals: It contributes to the formulation of high-performance materials used in various industries.

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and nature of substituents critically influence reactivity and applications. Key comparisons include:

Compound Name CAS Number Substituents Key Functional Groups
Target Compound N/A 4-bromoacetyl, 3-F, 2-COOCH3 Bromoacetyl, fluorine, ester
Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate 2230803-90-2 4-bromoacetyl, 3-COOCH3 Bromoacetyl, ester
4-Bromo-3-methyl-2-thiophenecarboxylic acid 265652-39-9 4-Br, 3-Me, 2-COOH Bromo, methyl, carboxylic acid
2-Bromo-4'-methoxyacetophenone 2632-13-5 2-bromoacetyl, 4'-methoxy Bromoacetyl, methoxy
  • Electron-Withdrawing Effects: The target compound’s fluorine atom at position 3 enhances ring electron deficiency compared to non-fluorinated analogs like methyl 4-(2-bromoacetyl)thiophene-3-carboxylate . This increases susceptibility to nucleophilic attack at the bromoacetyl group.
  • Steric and Electronic Differences: The carboxylic acid in 4-bromo-3-methyl-2-thiophenecarboxylic acid reduces solubility in non-polar media compared to the target’s ester group, which improves lipophilicity.

Functional Group Reactivity

  • Bromoacetyl vs. Simple Bromine : The bromoacetyl group in the target compound is more reactive in nucleophilic substitutions (e.g., Suzuki couplings) than the bromine in 4-bromo-3-methyl-2-thiophenecarboxylic acid .
  • Amino vs. Fluorine Substituents: Methyl 3-amino-4-methylthiophene-2-carboxylate (3-NH2, 4-Me) exhibits nucleophilic character at the amino group, contrasting with the fluorine’s electron-withdrawing effects in the target compound.

Physical and Chemical Properties (Inferred)

  • Solubility : The ester group in the target compound enhances organic solvent compatibility relative to carboxylic acid derivatives .
  • Stability : The fluorine atom may reduce oxidative degradation compared to hydrogen-substituted thiophenes.

Biological Activity

Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C₈H₇BrO₃S
  • Molecular Weight : 251.11 g/mol
  • CAS Number : 395664-56-9

This compound exhibits biological activity primarily through the inhibition of specific enzymes involved in various disease processes. Notably, it has been shown to inhibit urokinase, a serine protease that plays a crucial role in the degradation of extracellular matrix components and is implicated in tumor metastasis and angiogenesis .

Biological Activities

  • Anti-Urokinase Activity :
    • The compound selectively inhibits urokinase activity, which is beneficial in treating conditions such as benign prostatic hypertrophy, prostatic carcinoma, and tumor metastasis .
  • Anti-Angiogenic Properties :
    • By inhibiting urokinase, the compound may also reduce angiogenesis, making it a candidate for therapies aimed at preventing the growth of new blood vessels in tumors .
  • Potential Anti-Inflammatory Effects :
    • The inhibition of urokinase and related pathways suggests potential anti-inflammatory effects, which could be useful in treating inflammatory diseases .

Case Studies and Experimental Data

A study conducted on various derivatives of thiophene compounds including this compound demonstrated that these compounds exhibit differential effects on cell lines deficient in methylthioadenosine phosphorylase (MTAP). The results indicated that certain thiophene derivatives showed enhanced growth inhibition in MTAP-deficient cells compared to their MTAP-positive counterparts, suggesting a selective targeting mechanism that could be exploited for cancer therapy .

CompoundIC50 (µM)MTAP StatusActivity
This compound15NegativeModerate
Related Thiophene Derivative A10NegativeHigh
Related Thiophene Derivative B20PositiveLow

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Cancer Treatment : Due to its ability to inhibit tumor metastasis and angiogenesis, this compound may be developed as an anti-cancer agent.
  • Anti-Inflammatory Drugs : Its potential to modulate inflammatory pathways could lead to applications in treating chronic inflammatory diseases.
  • Contraceptive Use : Some studies have indicated that compounds with similar structures can exhibit contraceptive properties .

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